Bicyclo[6.1.0]non-4-ene-9-carboxylic acid ethyl ester is a bicyclic compound notable for its unique structural characteristics, which include a bicyclo[6.1.0] framework combined with a carboxylic acid and an ethyl ester functional group. This configuration contributes significantly to its chemical reactivity and potential biological activity, making it a compound of interest in medicinal chemistry.
The compound is commonly referenced in scientific literature and databases, including resources such as the National Center for Biotechnology Information and various chemical synthesis publications. Its chemical structure can be found in databases like Smolecule and AxisPharm, which provide detailed information on its synthesis and applications .
Bicyclo[6.1.0]non-4-ene-9-carboxylic acid ethyl ester belongs to the class of bicyclic organic compounds. It is characterized by its bicyclic structure that contains two fused rings, which is critical for its stability and reactivity in various chemical reactions.
Several synthetic strategies have been developed to produce bicyclo[6.1.0]non-4-ene-9-carboxylic acid ethyl ester, highlighting the versatility of organic synthesis techniques:
These methods demonstrate efficient pathways for synthesizing complex organic molecules, emphasizing the importance of stereochemistry in the final product.
The molecular formula for bicyclo[6.1.0]non-4-ene-9-carboxylic acid ethyl ester is . The compound features a bicyclic system with specific stereochemical configurations at positions 1, 8, and 9, which are crucial for its biological interactions.
Key structural data includes:
Bicyclo[6.1.0]non-4-ene-9-carboxylic acid ethyl ester participates in various chemical reactions due to its functional groups:
The mechanism of action for bicyclo[6.1.0]non-4-ene-9-carboxylic acid ethyl ester primarily involves its interaction with biological targets through its unique structural features:
Computational models such as PASS (Prediction of Activity Spectra for Substances) are utilized to predict potential therapeutic uses based on its structure-activity relationships.
Bicyclo[6.1.0]non-4-ene-9-carboxylic acid ethyl ester typically appears as a clear oil or solid depending on purity and specific isomeric forms.
Key chemical properties include:
Relevant analyses often involve spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) to confirm structural integrity and purity .
Bicyclo[6.1.0]non-4-ene-9-carboxylic acid ethyl ester has significant applications in various scientific fields:
The synthesis of bicyclo[6.1.0]non-4-ene-9-carboxylic acid ethyl ester hinges on the dirhodium-catalyzed cyclopropanation of 1,5-cyclooctadiene with ethyl diazoacetate. This reaction constructs the central cyclopropane ring fused to the cyclooctene system. Early methods employed Rhodium(II) acetate (Rh₂(OAc)₄) at low catalyst loadings (0.33 mol%), delivering high chemical yields (>90%) but poor diastereoselectivity (47:53 syn:anti ratio). This limitation impeded scalable production of stereochemically pure precursors for bioorthogonal reagents like trans-cyclooctene (s-TCO) and bicyclononyne (BCN) [1].
Systematic catalyst screening identified superior dirhodium complexes. Rhodium(II) tetrakis(S-tert-butylthiohydroximate) (Rh₂(S-BHTL)₄) emerged as optimal, enabling 79:21 syn:anti selectivity at 0.27 mol% loading. The reaction employs neat 1,5-cyclooctadiene as solvent, with ethyl diazoacetate added via syringe pump to minimize dimerization side products. This protocol delivers the syn-cyclopropanated product in 65% isolated yield after chromatography on multigram scales (>5 grams) [1].
Table 1: Catalyst Screening for Cyclopropanation Diastereoselectivity
Catalyst | syn:anti Ratio | Yield (%) |
---|---|---|
Rh₂(OAc)₄ | 47:53 | >90 |
Rh₂(S-BHTL)₄ | 79:21 | 65 |
Rh₂(S-PTTL)₄ | 68:32 | 60-97* |
Rh₂(TPA)₄ | 31:69 | 60-97* |
*GC yields; varies with diazo addition control [1].
Diastereoselectivity arises from steric and electronic modulation by dirhodium ligands. Syn-selective catalysts like Rh₂(S-BHTL)₄ feature bulky tert-butylthiohydroximate groups that enforce a side-on approach of the cyclooctadiene to the rhodium carbene intermediate. This orientation favors syn-cyclopropanation, where the ester group aligns cis to the cyclopropane bridge. Computational studies suggest the ligand steric bulk constrains the transition state geometry, disfavoring the anti pathway [1].
Conversely, triphenylacetate ligands in Rh₂(TPA)₄ promote anti-selectivity (31:69 syn:anti). This is attributed to attractive π-π interactions between the ligand phenyl rings and the alkene substrate, stabilizing an end-on approach that positions the ester trans to the bridge. Solvent screening (dichloromethane, tetrahydrofuran, toluene) showed minimal influence on selectivity, confirming catalyst control dominates over medium effects [1].
Table 2: Factors Governing Diastereoselectivity
Factor | syn-Selectivity | anti-Selectivity |
---|---|---|
Key Catalyst | Rh₂(S-BHTL)₄ | Rh₂(TPA)₄ |
Dominant Approach | Side-on | End-on |
Ligand Influence | Steric bulk (tert-butyl) | Electronic (phenyl rings) |
Temperature Effect | Unchanged at 0°C | Not investigated |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1